2-Methyl-1,8-octanediol 2-Methyl-1,8-octanediol
Brand Name: Vulcanchem
CAS No.: 109359-36-6
VCID: VC20799680
InChI: InChI=1S/C9H20O2/c1-9(8-11)6-4-2-3-5-7-10/h9-11H,2-8H2,1H3
SMILES: CC(CCCCCCO)CO
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol

2-Methyl-1,8-octanediol

CAS No.: 109359-36-6

Cat. No.: VC20799680

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,8-octanediol - 109359-36-6

Specification

CAS No. 109359-36-6
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
IUPAC Name 2-methyloctane-1,8-diol
Standard InChI InChI=1S/C9H20O2/c1-9(8-11)6-4-2-3-5-7-10/h9-11H,2-8H2,1H3
Standard InChI Key SDQROPCSKIYYAV-UHFFFAOYSA-N
SMILES CC(CCCCCCO)CO
Canonical SMILES CC(CCCCCCO)CO

Introduction

Structural Characteristics and Basic Properties

2-Methyl-1,8-octanediol belongs to the family of diols, featuring two hydroxyl (-OH) groups attached to different carbon atoms within its backbone. The compound's structure consists of an eight-carbon chain with a methyl group branching from the second carbon position, creating a slightly asymmetric molecule.

Chemical Identifiers and Basic Data

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-1,8-octanediol are influenced by its structural features, particularly the presence of two hydroxyl groups and the methyl branching.

Chemical Properties

The chemical behavior of 2-Methyl-1,8-octanediol is largely dictated by its alcohol functionalities, which serve as reactive sites for various transformations:

  • The hydroxyl groups can participate in esterification reactions, forming diesters with carboxylic acids or their derivatives

  • Both alcohol groups can undergo oxidation to yield aldehydes, ketones, or carboxylic acids

  • The hydroxyl functionalities can be replaced through substitution reactions with various reagents

The branched structure imparts stereoelectronic effects that can influence the relative reactivity of the two hydroxyl groups, potentially leading to selective functionalization under appropriate conditions.

Synthesis and Production Methods

Several synthetic routes have been developed for the preparation of 2-Methyl-1,8-octanediol, with varying degrees of efficiency and practicality for industrial scale production.

Hydroformylation-Hydrogenation Sequence

One of the primary methods for synthesizing 2-Methyl-1,8-octanediol involves a two-step process:

  • Hydroformylation of 1-octene to produce 2-methyl-1-octanal

  • Subsequent hydrogenation to yield 2-Methyl-1,8-octanediol

This synthesis typically employs rhodium-based catalysts for the hydroformylation step and palladium-based catalysts for the hydrogenation step. The reaction conditions must be carefully controlled to ensure proper regioselectivity and yield.

Reduction of Corresponding Diesters

Another synthetic approach involves the reduction of diesters derived from 2-methyl-1,8-octanedioic acid. This method typically employs strong reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester groups to primary alcohols.

Industrial Production Considerations

For industrial-scale production, continuous flow processes have shown advantages over batch methods, allowing for better control of reaction parameters and minimizing the formation of byproducts. Additionally, the use of deep eutectic solvents (DES) has been explored as a greener alternative in the synthesis process.

The synthesis of related compounds like 1,8-octanediol provides insights into potential production methods. For instance, hydrogenation of carboxylic acids using cobalt(II) oxide catalysts in high-pressure autoclaves has been documented for similar compounds .

Chemical Reactions and Transformations

2-Methyl-1,8-octanediol undergoes a variety of chemical transformations that make it valuable as a synthetic intermediate. These reactions primarily involve the hydroxyl functional groups.

Esterification Reactions

The hydroxyl groups readily react with carboxylic acids or their derivatives to form diesters. Two notable examples found in the literature include:

  • 2-Methyl-1,8-octanediol diacrylate (CAS: 120515-20-0) - formed by reaction with acrylic acid or acryloyl chloride

  • 2-Methyl-1,8-octanediol dimethacrylate (CAS: 120703-10-8) - formed by reaction with methacrylic acid or methacryloyl chloride

These esters are particularly important in polymer chemistry and materials science applications.

Oxidation Reactions

The primary alcohol groups can be selectively oxidized to form aldehydes or carboxylic acids:

  • Mild oxidation conditions yield 2-methyl-1,8-octanedial

  • More vigorous oxidation produces 2-methyl-1,8-octanedioic acid

Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution Reactions

The hydroxyl groups can be substituted with other functional groups:

  • Reaction with thionyl chloride (SOCl2) yields 2-methyl-1,8-dichlorooctane

  • Treatment with phosphorus tribromide (PBr3) produces 2-methyl-1,8-dibromooctane

  • Activation and reaction with amines can lead to 2-methyl-1,8-diaminooctane derivatives

These substitution products serve as versatile intermediates for further synthetic transformations.

Applications and Research Findings

The unique structure and reactivity of 2-Methyl-1,8-octanediol make it valuable in various applications across different fields.

Polymer Chemistry

In polymer science, 2-Methyl-1,8-octanediol serves as an important monomer or building block:

  • Its diacrylate and dimethacrylate derivatives are used in radiation-curable compositions

  • It contributes to the synthesis of polyurethanes with specific mechanical properties

  • It can be incorporated into polyesters to modify their physical characteristics

The branched structure of the compound imparts distinct properties to the resulting polymers compared to those derived from linear diols.

Industrial Applications

Several industrial uses have been documented for 2-Methyl-1,8-octanediol and its derivatives:

  • As components in epoxy resin formulations

  • In the preparation of liquid resin compositions for electronics

  • As intermediates in the synthesis of specialty chemicals

The diacrylate derivative (CAS: 120515-20-0) has been specifically noted for its importance in industrial applications .

Recent Research Directions

Current research on 2-Methyl-1,8-octanediol continues to explore new synthesis methods and applications:

  • Development of more environmentally friendly production processes

  • Investigation of stereoselective transformations involving the compound

  • Exploration of its potential in biocompatible materials

Comparison with Related Compounds

Understanding 2-Methyl-1,8-octanediol in context requires comparison with structurally related compounds.

Comparison with 1,8-Octanediol

The unbranched analog 1,8-octanediol (CAS: 629-41-4) differs from 2-Methyl-1,8-octanediol in several ways:

Property2-Methyl-1,8-octanediol1,8-Octanediol
Molecular FormulaC9H20O2C8H18O2
Molecular Weight160.25 g/mol146.23 g/mol
StructureBranchedLinear
CAS Number109359-36-6629-41-4
SymmetryAsymmetricSymmetric

The branching in 2-Methyl-1,8-octanediol creates asymmetry that influences its physical properties and reactivity patterns compared to the symmetric 1,8-octanediol .

Derivatives and Their Properties

The properties of 2-Methyl-1,8-octanediol derivatives provide insight into the compound's versatility:

DerivativeMolecular FormulaMolecular WeightCAS Number
2-Methyl-1,8-octanediol diacrylateC15H24O4268.35 g/mol120515-20-0
2-Methyl-1,8-octanediol dimethacrylateC17H28O4296.41 g/mol120703-10-8

These derivatives exhibit different physical properties and reactivities, particularly in polymerization processes, where the methyl groups in the dimethacrylate provide additional steric considerations compared to the diacrylate version .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator